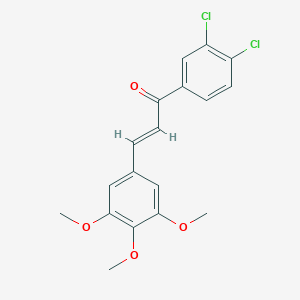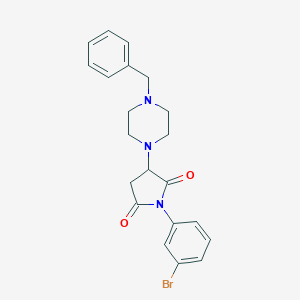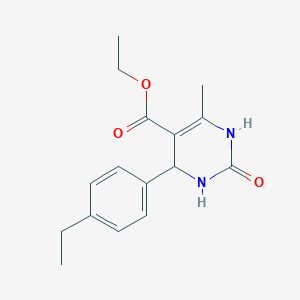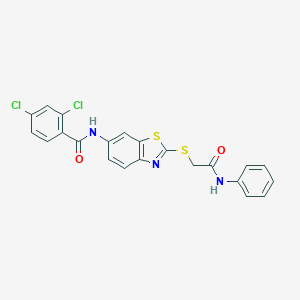
(2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
准备方法
The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3,4-dichlorobenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 3,4-dichlorobenzaldehyde and 3,4,5-trimethoxyacetophenone in ethanol.
Step 2: Add a catalytic amount of sodium hydroxide to the mixture.
Step 3: Reflux the mixture for several hours.
Step 4: Cool the reaction mixture and pour it into ice-cold water.
Step 5: Filter the precipitated product and recrystallize it from ethanol to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反应分析
(2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with hydrogen in the presence of a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated ketone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. It may act as an inhibitor of specific enzymes or pathways involved in disease processes.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying signal transduction pathways.
作用机制
The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. For example, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein function, and cellular behavior.
相似化合物的比较
(2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be compared with other chalcones, such as:
1-(2-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one: This compound has a hydroxyl group instead of dichloro groups, which can affect its reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O4/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-7-15(21)12-5-6-13(19)14(20)10-12/h4-10H,1-3H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLDCJRFAYIRGL-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B392075.png)
![3-amino-6-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B392076.png)
![3-[(2,4-DINITROPHENYL)AMINO]-N-(4-METHYLPHENYL)BENZAMIDE](/img/structure/B392078.png)
![N-[2-(diisobutylamino)-5-nitrobenzylidene]dibenzo[b,d]furan-3-amine](/img/structure/B392080.png)
![Methyl [(3-benzoyl-2-{3-nitrophenyl}-5-oxo-1-imidazolidinyl)oxy]acetate](/img/structure/B392083.png)
![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-4-nitrobenzamide](/img/structure/B392084.png)
![N-[2-(dimethylamino)-5-nitrobenzylidene]dibenzo[b,d]furan-3-amine](/img/structure/B392085.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B392086.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B392087.png)
![6-[(2,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B392088.png)


![2,8-bis(3-bromophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B392095.png)
